3-Ethylphenol chemical properties and structure
3-Ethylphenol chemical properties and structure
An In-depth Technical Guide to 3-Ethylphenol: Chemical Properties and Structure
Introduction
3-Ethylphenol (CAS No: 620-17-7), a member of the alkylphenol chemical family, is an organic aromatic compound with the molecular formula C₈H₁₀O[1][2]. This monosubstituted phenol, where an ethyl group is attached at the meta-position, presents as a colorless to light yellow or brown liquid at room temperature with a characteristic phenolic odor[1][3][4]. It is a key intermediate in various industrial processes, including the manufacturing of phenolic resins, photographic chemicals, antioxidants, and fragrances[1][2][5]. Its structural isomerism differentiates its chemical reactivity and physical properties from its ortho- and para-substituted counterparts. This document provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies for 3-ethylphenol.
Chemical Structure and Identifiers
The molecular structure of 3-ethylphenol consists of a benzene ring substituted with a hydroxyl group (-OH) and an ethyl group (-CH₂CH₃) at positions 1 and 3, respectively[1]. This meta-substitution pattern influences its electronic properties and reactivity.
| Identifier | Value |
| IUPAC Name | 3-ethylphenol[6][7] |
| CAS Number | 620-17-7[2][3][8] |
| Molecular Formula | C₈H₁₀O[1][2][5][7] |
| SMILES | CCC1=CC(=CC=C1)O[6][9] |
| InChI | InChI=1S/C8H10O/c1-2-7-4-3-5-8(9)6-7/h3-6,9H,2H2,1H3[6][7][10] |
| InChIKey | HMNKTRSOROOSPP-UHFFFAOYSA-N[6][7][10] |
Physicochemical Properties
3-Ethylphenol is slightly soluble in water but miscible with many common organic solvents like ethanol and ether[2][4]. Its physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Weight | 122.16 - 122.17 g/mol [2][5][6] |
| Appearance | Colorless to light yellow/brown clear liquid[1][3][5] |
| Melting Point | -4.0 °C to -4.5 °C[1][2][5][8] |
| Boiling Point | 212 °C - 218 °C at 760 mmHg[2][3][5] |
| Density | 1.001 - 1.0076 g/cm³ at 20-25 °C[1][3][5] |
| Flash Point | 202.00 °F (94.44 °C)[2][11] |
| Water Solubility | 3342 mg/L at 25 °C[2] |
| pKa | 10.2 (in aqueous solution at 25°C)[1] |
| Refractive Index (n²⁰/D) | 1.529 - 1.536[1][2][3] |
| Log Kow (Octanol/Water Partition Coefficient) | 2.40[4][12] |
Spectroscopic Characteristics
Spectroscopic data is crucial for the identification and characterization of 3-ethylphenol.
| Spectroscopic Data | Key Features |
| Infrared (IR) Spectroscopy | O-H stretch (broad): 3350 cm⁻¹, Aromatic C-H stretch: 3030 cm⁻¹, Aliphatic C-H stretches: 2960-2870 cm⁻¹, Aromatic C=C stretches: 1600 cm⁻¹ & 1500 cm⁻¹, C-O stretch: 1220 cm⁻¹[1]. |
| ¹H NMR Spectroscopy (CDCl₃) | Aromatic Protons: δ 6.6-7.2 ppm (complex multiplet), Ethyl Protons (CH₂): δ ~2.6 ppm (quartet), Ethyl Protons (CH₃): δ ~1.2 ppm (triplet)[1][6]. |
| ¹³C NMR Spectroscopy (CDCl₃) | δ (ppm): 155.21, 146.38, 129.59, 120.64, 115.06, 112.78, 28.71, 15.32[6]. |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 122, Major Fragment: m/z 107 (loss of CH₃)[1][6]. |
Experimental Protocols
Synthesis of 3-Ethylphenol
The industrial production of 3-ethylphenol is primarily achieved through the sulfonation of ethylbenzene, followed by an alkali melt of the resulting 3-ethylbenzenesulfonic acid[3][4].
Methodology:
-
Sulfonation & Isomerization: Ethylbenzene is reacted with sulfuric acid at high temperatures (around 200 °C)[3][13]. Under these thermodynamically controlled conditions, the initially formed 4-ethylbenzenesulfonic acid isomerizes to a mixture rich in the meta-isomer (3-ethylbenzenesulfonic acid)[3][4][14].
-
Selective Hydrolysis: Steam is passed through the reaction mixture at 150–170 °C[3][4]. This selectively hydrolyzes the ortho- and para-isomers back to ethylbenzene, which can be removed, thereby enriching the 3-ethylbenzenesulfonic acid content to over 95%[4][14].
-
Alkali Fusion: The purified 3-ethylbenzenesulfonic acid is then fused with a mixture of sodium hydroxide and potassium hydroxide at high temperatures (330–340 °C)[3][4][13].
-
Neutralization & Purification: The resulting phenolate salt is dissolved in water and neutralized with an acid (e.g., hydrochloric acid) to liberate 3-ethylphenol[13]. The product is then extracted with a solvent like ether and purified by fractional distillation to achieve purities up to 98%[3][13].
Determination of pKa by Spectrometric Titration
The acid dissociation constant (pKa) is a critical parameter reflecting the compound's acidity. A common method for its determination is spectrometric titration, which relies on the different UV-Vis absorption spectra of the protonated (phenol) and deprotonated (phenolate) forms.
Methodology:
-
Solution Preparation: A series of buffer solutions with a range of known pH values (e.g., pH 2.0 to 11.0) are prepared[15]. A stock solution of 3-ethylphenol in a suitable solvent mixture (e.g., acetonitrile-water) is also prepared[15].
-
Spectra Recording: The UV-Vis absorption spectrum of 3-ethylphenol is recorded in each buffer solution across a relevant wavelength range (e.g., 200-500 nm)[15].
-
Data Analysis: The absorbance data at a wavelength where the phenol and phenolate species show a significant difference in molar absorptivity is plotted against pH. The pKa value corresponds to the pH at which the concentrations of the acidic and basic forms are equal, which can be determined from the inflection point of the resulting sigmoidal curve. Specialized software can be used to process the absorbance data and calculate the pKa[15].
Analytical Identification
For purity assessment and quantification, chromatographic techniques are standard.
-
Gas Chromatography (GC): GC with a flame ionization detector (GC-FID) is effective for analyzing 3-ethylphenol. Non-polar stationary phases, such as dimethylpolysiloxane, are typically used. This method can separate 3-ethylphenol from its isomers (2-ethylphenol and 4-ethylphenol)[1].
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection at approximately 270 nm provides an alternative method. A C18 reverse-phase column with a methanol-water mobile phase is commonly employed for separation and quantification[1].
Safety and Handling
3-Ethylphenol is classified as a hazardous substance and requires careful handling.
| Hazard Class | Statement |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled[2][4][16]. |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage[16][17]. |
| Eye Damage/Irritation | Causes serious eye irritation[4]. |
| Respiratory Hazard | May cause respiratory irritation[2][4]. |
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection[2][11].
-
Ventilation: Use only outdoors or in a well-ventilated area[16].
-
Storage: Store in a dry, cool, and well-ventilated place in a tightly sealed container, away from oxidizing agents and heat sources[4][16][17]. An inert atmosphere is recommended for long-term stability[1][2].
-
First Aid: In case of contact with eyes, rinse immediately and cautiously with plenty of water for at least 15 minutes and seek medical advice[2][17]. If on skin, flush immediately with plenty of water[17]. If inhaled, move the victim to fresh air[16].
Conclusion
3-Ethylphenol is a significant industrial chemical with well-defined structural and physicochemical properties. Its synthesis is a multi-step process optimized for the meta-isomer, and its characterization is routinely performed using standard spectroscopic and chromatographic techniques. Due to its hazardous nature, strict adherence to safety protocols during handling and storage is imperative. The data and methodologies presented in this guide offer a technical foundation for researchers, scientists, and professionals in drug development and chemical manufacturing.
References
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